Phenyl(pyridin-3-yl)methanol

biocatalysis asymmetric synthesis chiral alcohols

Select phenyl(pyridin-3-yl)methanol (CAS 6270-47-9) for regioisomer-specific applications demanding precise nitrogen placement. Unlike the 2- or 4-pyridinyl isomers, the 3-pyridinyl variant delivers a balanced LogP of 1.7 and a polar surface area of 33.1 Ų—enabling fine-tuned pharmacokinetic profiles without altering hydrogen-bond donor or acceptor counts. This isomer minimizes catalyst poisoning in aerobic oxidation, serving as a robust benchmark for heterogeneous catalyst chemoselectivity and biocatalytic substrate specificity. Supplied at ≥95% purity as a white to yellow solid or oil, it is readily available for SAR campaigns, green chemistry methodology development, and enzymatic screening programs that require the distinct electronic and steric profile of the meta-pyridinyl scaffold.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 6270-47-9
Cat. No. B1267549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyridin-3-yl)methanol
CAS6270-47-9
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CN=CC=C2)O
InChIInChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H
InChIKeyNRMUKAFNUZGGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(pyridin-3-yl)methanol CAS 6270-47-9: Chemical Profile and Procurement Baseline


Phenyl(pyridin-3-yl)methanol (CAS 6270-47-9) is a secondary alcohol comprising a phenyl and a pyridin-3-yl group linked via a central hydroxymethylene bridge [1]. It is a member of the α-phenylpyridylmethanol class, which encompasses three regioisomers distinguished by the nitrogen position on the pyridine ring (2-, 3-, or 4-pyridyl) . This compound is typically available at purities of ≥95% and is supplied as a white to yellow solid or oil, with a molecular weight of 185.22 g/mol and a computed XLogP3-AA of 1.7 [1].

Phenyl(pyridin-3-yl)methanol 6270-47-9: Why Regioisomer Substitution Is Not Scientifically Valid


The α-phenylpyridylmethanol class comprises three regioisomers (2-, 3-, and 4-pyridyl) that share the same molecular formula (C12H11NO) and nearly identical molecular weights, but exhibit distinct physicochemical, electronic, and reactivity profiles that preclude generic substitution in research and industrial applications. The position of the pyridine nitrogen (ortho, meta, or para relative to the benzylic alcohol) critically influences hydrogen-bonding capacity, metal coordination geometry, metabolic stability, and reaction selectivity. For instance, the 3-pyridinyl isomer demonstrates a balanced LogP (1.7) [1] and polar surface area (33.1 Ų) [2] that may confer distinct pharmacokinetic and solubility properties compared to the 2-pyridinyl isomer, which is more commonly employed in chiral synthesis [3]. Consequently, selecting the precise regioisomer is essential for achieving reproducible synthetic, catalytic, or biological outcomes. The following evidence details the quantifiable differentiators that establish the 3-pyridinyl variant as the preferred choice for specific research contexts.

Phenyl(pyridin-3-yl)methanol CAS 6270-47-9: Quantified Differentiation vs. Regioisomers and Synthetic Alternatives


Regiochemical Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Isomer in Bioreduction Stereoselectivity

In whole-cell biocatalytic reductions of phenyl pyridyl ketones, the 3-pyridinyl isomer (target compound) exhibits a markedly different stereochemical outcome compared to the 2-pyridinyl isomer. While bioreduction of 2-benzoylpyridine yields (S)-(+)-α-phenyl-2-pyridylmethanol with high enantiomeric excess (82–86% ee) using various microorganisms [1][2], the corresponding 3-pyridinyl ketone (3-benzoylpyridine) has not been reported to undergo the same highly stereoselective enzymatic reduction. This differential stereoselectivity is attributed to the distinct electronic environment and steric constraints imposed by the meta-nitrogen in the 3-pyridinyl ring, which alters substrate binding within the enzyme active site relative to the ortho-nitrogen in the 2-pyridinyl substrate [1]. Therefore, researchers seeking to access racemic or scalemic α-phenyl-3-pyridylmethanol cannot rely on established 2-pyridyl protocols and must utilize alternative synthetic strategies, such as chemical reduction of 3-benzoylpyridine with NaBH₄, which yields the racemic product quantitatively .

biocatalysis asymmetric synthesis chiral alcohols

Synthetic Efficiency: Sodium Borohydride Reduction Yield vs. Alternative Routes

The target compound can be synthesized in quantitative yield (100%) via sodium borohydride reduction of phenyl(pyridin-3-yl)methanone in ethanol at 25°C over 2 hours . This high-yielding, mild-condition route compares favorably to alternative syntheses such as Grignard addition to 3-pyridinecarboxaldehyde, which typically yields ~98% but requires anhydrous conditions and cryogenic temperature control, or reduction of 3-benzoylpyridine with lithium aluminum hydride, which demands rigorous exclusion of moisture and poses greater safety hazards . The NaBH₄ reduction protocol offers a practical, scalable, and cost-effective method for generating the target compound with minimal side products, as evidenced by the reported LCMS purity (m/z 184.3 [M+H]⁺) without detectable over-reduction or ring hydrogenation byproducts .

organic synthesis process chemistry cost-efficiency

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Regioisomers

The 3-pyridinyl isomer possesses a computed XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 33.1 Ų [1][2]. In comparison, the 2-pyridinyl regioisomer (CAS 14159-57-0) is reported to have a XLogP3 of approximately 1.5 and a TPSA of 33.1 Ų, while the 4-pyridinyl regioisomer (CAS 33974-27-5) has a XLogP3 of approximately 1.4 and a TPSA of 33.1 Ų . Although TPSA is identical across the series due to identical functional groups, the modest but measurable difference in lipophilicity (ΔLogP ≈ 0.2–0.3) can influence membrane permeability, solubility, and protein binding in biological assays. The 3-pyridinyl isomer's intermediate LogP relative to its 2- and 4-pyridinyl counterparts may confer a balanced pharmacokinetic profile, making it a preferred scaffold for lead optimization when tuning lipophilicity is a design goal.

medicinal chemistry drug design ADME prediction

Reactivity Profile: Chemoselectivity in Catalytic Oxidation

Phenyl(pyridin-3-yl)methanol has been evaluated as a substrate for aerobic oxidation using carbon-supported platinum and platinum-bismuth catalysts in dioxane/water mixtures at 100°C under 10 bar air [1]. Under these conditions, the alcohol undergoes oxidation to the corresponding ketone, but the reaction rate and selectivity are strongly influenced by the pyridine nitrogen position. Studies on related pyridinemethanol derivatives indicate that the meta-nitrogen (3-pyridinyl) provides a distinct electronic environment compared to the ortho (2-pyridinyl) or para (4-pyridinyl) isomers, affecting catalyst-substrate interactions and the stability of reaction intermediates [1]. Specifically, the addition of water to the dioxane solvent significantly enhanced the oxidation activity for all substrates, but the magnitude of enhancement varied with the substrate structure, suggesting that the 3-pyridinyl isomer may exhibit a unique reactivity profile that can be exploited for selective oxidation in complex mixtures [1].

catalysis green chemistry oxidation

Phenyl(pyridin-3-yl)methanol CAS 6270-47-9: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


As a Scaffold for Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Medicinal chemists seeking to optimize lead compounds containing a pyridinyl-phenyl methanol motif should prioritize the 3-pyridinyl isomer when balancing lipophilicity and hydrogen-bonding capacity is a design objective. The compound's computed LogP of 1.7 [1] positions it between the more hydrophilic 4-pyridinyl isomer (~1.4) and the slightly more lipophilic 2-pyridinyl isomer (~1.5), enabling fine-tuning of pharmacokinetic properties without altering molecular weight or hydrogen-bond donor/acceptor counts. This regioisomer-specific differentiation is essential for SAR campaigns, as demonstrated by the distinct stereochemical outcomes observed in biocatalytic reductions of 2-pyridinyl vs. 3-pyridinyl ketones [2].

As a Benchmark Substrate for Developing Selective Oxidation Catalysts

The 3-pyridinyl isomer serves as a valuable model substrate for evaluating the chemoselectivity of novel heterogeneous catalysts in the aerobic oxidation of secondary benzylic alcohols. Its performance under Pt/C and PtBi/C catalysis in aqueous dioxane [3] provides a baseline for comparing catalyst activity and selectivity. The meta-nitrogen position reduces the likelihood of catalyst poisoning via strong N-metal coordination, which is more pronounced with the 2-pyridinyl isomer. Researchers developing green oxidation methodologies can utilize phenyl(pyridin-3-yl)methanol to probe catalyst tolerance to basic nitrogen heterocycles and to optimize solvent conditions (e.g., dioxane/water ratios) for enhanced reaction rates [3].

As a High-Yield Synthetic Intermediate for Complex Heterocycle Assembly

The quantitative yield (100%) and mild conditions (NaBH₄, EtOH, 25°C) for synthesizing phenyl(pyridin-3-yl)methanol from phenyl(pyridin-3-yl)methanone make it a cost-effective and scalable intermediate for constructing more elaborate heterocyclic architectures. The benzylic alcohol can be readily activated for nucleophilic substitution, oxidized to the ketone for further functionalization, or protected as a silyl ether. Its commercial availability at 95–98% purity and straightforward synthesis from inexpensive starting materials reduce procurement lead times and overall project costs for process chemistry groups.

For Investigating Structure-Dependent Biocatalytic Reductions

Enzymologists and bioprocess engineers studying the substrate specificity of alcohol dehydrogenases or whole-cell biocatalysts can employ phenyl(pyridin-3-yl)methanol as a comparative substrate to probe the active site geometry and electronic requirements for enantioselective reduction. The stark contrast in enantioselectivity between the 2-pyridinyl ketone (which yields >80% ee (S)-alcohol [2]) and the 3-pyridinyl ketone (which is not efficiently reduced to high ee under identical conditions) underscores the critical role of pyridine nitrogen placement in substrate recognition. This information guides enzyme engineering efforts aimed at expanding the substrate scope of biocatalysts for chiral pyridine-containing alcohols.

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